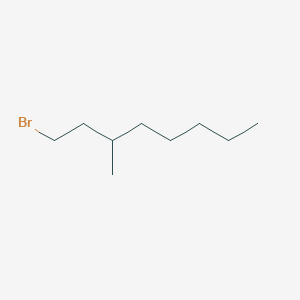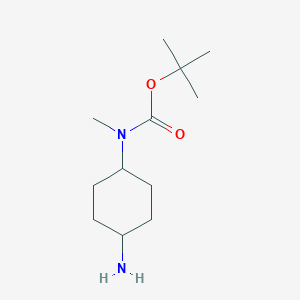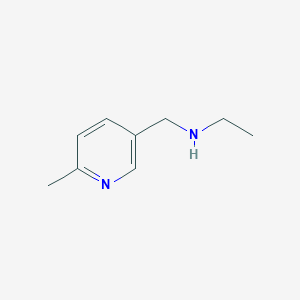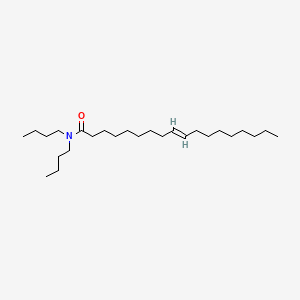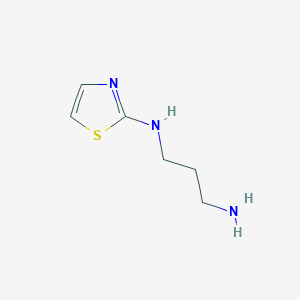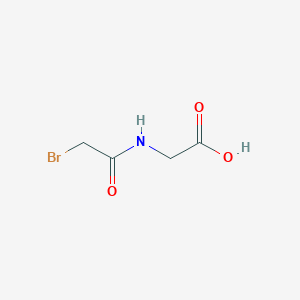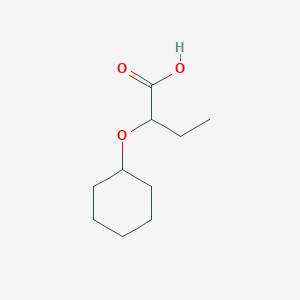
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine
Übersicht
Beschreibung
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C5H9N3S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This structure imparts unique chemical properties to the compound, making it valuable for scientific research and industrial applications .
Wirkmechanismus
Target of Action
The primary targets of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine are PI3Kα and HDAC6 . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them promising targets for cancer therapy .
Mode of Action
This compound interacts with its targets by exerting dual-target inhibitory activities . This means it can inhibit both PI3Kα and HDAC6, disrupting their normal functions and leading to changes in the cell .
Biochemical Pathways
The inhibition of PI3Kα and HDAC6 affects multiple biochemical pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical pathway in cell survival and growth. HDAC6 is a unique histone deacetylase that is involved in many cellular processes, including transcription, cell cycle progression, and developmental events .
Pharmacokinetics
These properties will significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites of action .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of the phosphorylation of pAkt (Ser473) and induced accumulation of acetylated α-tubulin . These changes can lead to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature
Biochemische Analyse
Biochemical Properties
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing antioxidant benefits . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as PI3K and HDAC6, this compound can induce apoptosis in cancer cells and inhibit their proliferation . Furthermore, it affects gene expression by binding to DNA and altering transcriptional activity . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and DNA, altering their structure and function. For example, it inhibits the activity of HDAC6, leading to increased acetylation of histones and non-histone proteins, which in turn affects gene expression and cellular functions . Additionally, it can activate or inhibit other enzymes, such as PI3K, influencing cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing tumor growth and enhancing antioxidant defenses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context . Once inside the cell, it can bind to specific proteins and be transported to different cellular compartments, such as the nucleus or mitochondria . This distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize primarily in the nucleus, where it can interact with DNA and influence gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . This subcellular localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine typically involves the reaction of 2-aminothiazole with ethylene diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and dyes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine
- N-(2-aminoethyl)thiazol-2-amine
- N1-(1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride
Uniqueness
This compound stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and biological activity .
Eigenschaften
IUPAC Name |
N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-1-2-7-5-8-3-4-9-5/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUILYNWHZTCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)


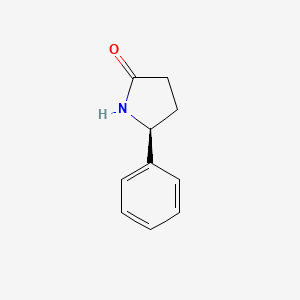
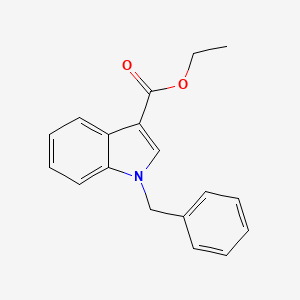
![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
